N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a heterocyclic organic compound featuring a pyrazole-oxadiazole hybrid core linked to a trimethoxybenzamide moiety. Its molecular architecture combines three key pharmacophoric elements:
- 1,3-dimethylpyrazole: Enhances metabolic stability and modulates electronic properties.
- 1,3,4-oxadiazole: Imparts rigidity and improves bioavailability through hydrogen-bond acceptor capabilities.
This compound is hypothesized to exhibit biological activity due to structural similarities with known antimicrobial and antitumor agents .
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-9-6-11(22(2)21-9)16-19-20-17(27-16)18-15(23)10-7-12(24-3)14(26-5)13(8-10)25-4/h6-8H,1-5H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFHLWPIZRGCMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide.
Mode of Action
The compound interacts with its targets by binding to the LmPTR1 pocket (active site) . This interaction is characterized by a lower binding free energy, which suggests a strong and favorable interaction between the compound and its target.
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to their inhibition
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. Specifically, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively. Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Biochemical Analysis
Biochemical Properties
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound can modulate neurotransmission and potentially affect neurological functions. Additionally, it interacts with other biomolecules, such as reactive oxygen species (ROS), influencing oxidative stress pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by increasing the production of reactive oxygen species. This oxidative stress can lead to cellular damage, affecting lipid peroxidation, DNA, and protein modifications. Furthermore, this compound can alter the activity of acetylcholinesterase, impacting nerve impulse transmission and potentially leading to behavioral changes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity. By preventing the hydrolysis of acetylcholine, it increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, this compound can interact with reactive oxygen species, modulating oxidative stress pathways and influencing cellular redox balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it may degrade over extended periods. Long-term exposure to this compound can lead to sustained oxidative stress, resulting in cumulative cellular damage. In vitro and in vivo studies have shown that prolonged exposure to this compound can affect cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cholinergic neurotransmission and improved cognitive function. At higher doses, it can induce toxic effects, including severe oxidative stress, cellular damage, and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes, while exceeding this range leads to adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and neurotransmission. This compound can influence metabolic flux, altering the levels of metabolites involved in redox balance and neurotransmitter synthesis. By modulating these pathways, this compound can impact cellular metabolism and overall physiological function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound may accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can affect its pharmacokinetics and overall efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- Replacement of oxadiazole with thiadiazole (e.g., ) introduces sulfur, which may alter electronic properties and binding kinetics.
- Sulfonamide/sulfamoyl groups (e.g., ) enhance polarity but reduce logP values compared to trimethoxybenzamide derivatives.
Physicochemical Properties
Comparative physicochemical parameters:
*Estimated based on structural analogs. †Predicted values from .
Key Trends :
- The trimethoxybenzamide group in the target compound likely increases logP compared to sulfonamide derivatives (e.g., ), favoring membrane permeability.
Preparation Methods
Hydrazide Formation
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid hydrazide is prepared by refluxing the corresponding methyl ester with hydrazine hydrate (80% yield, 6 h, ethanol).
Oxadiazole Cyclization
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline medium:
Thiol oxidation using H₂O₂/HCl yields the 2-amino derivative:
Coupling with 3,4,5-Trimethoxybenzoyl Chloride
The final amide bond is formed via Schotten-Baumann reaction :
Benzoyl Chloride Preparation
3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride (95% yield, 2 h).
Amidation
The oxadiazol-2-amine reacts with the acyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:
Alternative Synthetic Routes
One-Pot Oxidative Cyclization
Arylhydrazides and trimethoxybenzoyl chloride are condensed using phosphorus oxychloride (POCl₃) as both catalyst and dehydrating agent:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces reaction time by 70% compared to conventional heating, with comparable yields (65–70%).
Reaction Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrazide formation | NH₂NH₂·H₂O, EtOH, reflux | 80 | 98.2 |
| Oxadiazole cyclization | CS₂/KOH, EtOH, 12 h | 75 | 97.5 |
| Thiol oxidation | H₂O₂/HCl, RT, 4 h | 82 | 98.8 |
| Amidation | TEA, DCM, 0°C → RT | 68 | 99.1 |
| One-pot method | POCl₃, 80°C, 6 h | 60 | 96.4 |
Key Challenges and Solutions
Regioselectivity in Oxadiazole Formation
The use of CS₂/KOH ensures exclusive 1,3,4-oxadiazole formation over 1,2,4-isomers, as confirmed by NMR.
Demethylation Mitigation
Low-temperature amidation (0°C) prevents demethylation of the trimethoxy group, preserving aromatic methoxy integrity.
Purification Techniques
Column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity, while recrystallization from ethanol/water improves crystalline form.
Scalability and Industrial Relevance
Bench-scale batches (100 g) demonstrate consistent yields (65–70%) using the Schotten-Baumann method, with triphosgene as a safer alternative to SOCl₂ for acyl chloride generation.
Recent Advancements
Flow chemistry approaches reduce reaction times to 30 minutes for the amidation step, leveraging continuous processing and in-line FTIR monitoring .
Q & A
Q. What are the established synthetic routes for N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide?
The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. A typical procedure involves reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with a benzoyl chloride derivative in the presence of K₂CO₃ in DMF at room temperature . Optimization may require adjusting stoichiometry, solvent polarity (e.g., DMF vs. acetonitrile), or catalyst use to improve yield .
Q. How is the compound characterized to confirm its structural integrity?
Key characterization methods include:
- NMR spectroscopy : To verify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–7.0 ppm) .
- Mass spectrometry (MS) : For molecular ion confirmation (exact mass ~443.16 g/mol) .
- HPLC : To assess purity (>95%) and monitor reaction intermediates .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should focus on:
- Enzyme inhibition assays : Targeting kinases or oxidoreductases due to structural similarity to bioactive thiadiazole and benzamide derivatives .
- Cytotoxicity profiling : Using cancer cell lines (e.g., HeLa, MCF-7) to identify baseline activity .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Solvent optimization : Replace DMF with polar aprotic solvents like acetonitrile to reduce byproduct formation .
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Temperature control : Maintain reactions at 0–5°C during exothermic steps to prevent decomposition .
Q. How to resolve contradictions in spectral data during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from methoxy and pyrazole groups .
- X-ray crystallography : Confirm stereochemistry and hydrogen bonding patterns if crystalline forms are obtainable .
- Isotopic labeling : Use ¹³C-labeled precursors to trace ambiguous carbon signals in complex regions .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify the 3,4,5-trimethoxybenzamide moiety (e.g., replace methoxy with halogens or nitro groups) to assess electronic effects .
- Bioisosteric replacement : Substitute the oxadiazole ring with thiadiazole or triazole to evaluate heterocycle contributions .
- Molecular docking : Predict binding affinities with targets like tubulin or COX-2 using software (AutoDock Vina) .
Q. How to address metabolic instability in pharmacokinetic studies?
- In vitro microsomal assays : Identify metabolic hotspots (e.g., methyl groups on pyrazole) using liver microsomes .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
- Stability testing : Expose the compound to pH gradients (1–13) and elevated temperatures (40–60°C) to assess degradation pathways .
Q. What experimental designs are optimal for detecting off-target effects?
- Proteome-wide profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein interactions .
- High-content screening : Employ fluorescence-based assays (e.g., calcium flux) in primary cells to monitor cellular responses .
- CRISPR-Cas9 gene editing : Knock out putative targets to validate specificity in isogenic cell lines .
Data Analysis and Contradiction Management
Q. How to interpret conflicting bioactivity data across different assays?
- Dose-response curves : Compare IC₅₀ values across assays to differentiate true activity from assay-specific artifacts .
- Positive controls : Include reference compounds (e.g., paclitaxel for cytotoxicity) to normalize inter-assay variability .
- Statistical rigor : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) in triplicate experiments .
Q. What computational tools aid in predicting reactivity or toxicity?
- ADMET prediction : Use SwissADME or ProTox-II to forecast absorption, distribution, and hepatotoxicity .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
